molecular formula C23H21N3O2S B2644897 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide CAS No. 854005-47-3

2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide

Cat. No.: B2644897
CAS No.: 854005-47-3
M. Wt: 403.5
InChI Key: KAWJEFIJZXBZRI-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide (CAS 854005-47-3) is a synthetic small molecule featuring a 2-aminothiazole core, a scaffold recognized for its significant potential in medicinal chemistry and anticancer research . The 2-aminothiazole moiety is a fundamental component in several clinically investigated therapeutic agents and is known to confer potent, often nanomolar, inhibitory activity against a wide spectrum of human cancer cell lines . The structural architecture of this compound, which integrates a naphthalene group and a methoxyphenylamino side chain, is designed to enhance its interaction with biological targets. Researchers value this compound primarily for its utility in probing oncology-related pathways. Its mechanism of action is associated with the inhibition of key enzyme targets such as kinase enzymes, which are frequently implicated in cellular proliferation and survival signaling in cancers . The compound is supplied for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access the compound's structural and safety data (SDS) through the provided product documentation.

Properties

IUPAC Name

2-(2-methoxyanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-21-12-5-4-11-20(21)24-15-22(27)26-23-25-14-18(29-23)13-17-9-6-8-16-7-2-3-10-19(16)17/h2-12,14,24H,13,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWJEFIJZXBZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Naphthalenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where naphthalene is alkylated with a suitable electrophile, such as a halomethylthiazole derivative.

    Formation of the Acetamide Linkage: The final step involves the coupling of the methoxyphenylamine with the naphthalenylmethylthiazole intermediate through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives.

Scientific Research Applications

Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide have been studied for their effects on various cancer cell lines. A study by Evren et al. (2019) demonstrated that thiazole-based compounds could induce apoptosis in cancer cells, showing promise as potential anticancer agents against human lung adenocarcinoma and other malignancies .

Anticonvulsant Effects
The anticonvulsant potential of thiazole derivatives has also been investigated. In a picrotoxin-induced convulsion model, certain thiazole compounds demonstrated effectiveness in reducing seizure activity, suggesting that the thiazole moiety may play a role in neurological applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The incorporation of various substituents on the thiazole ring has been shown to influence biological activity significantly. For example, modifications such as halogen substitutions or additional aromatic rings can enhance anticancer properties and selectivity against specific cancer cell lines .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their anticancer activities against various human cancer cell lines using the MTT assay. One compound exhibited an IC50 value of 10–30 µM against multiple cancer types, indicating strong cytotoxicity . The study concluded that structural modifications could lead to enhanced therapeutic profiles.

Case Study 2: Anticonvulsant Screening

Another investigation focused on the anticonvulsant properties of thiazole derivatives. Compounds were tested in vivo for their ability to prevent seizures induced by picrotoxin. Results indicated that specific structural features were essential for achieving significant anticonvulsant effects, paving the way for future drug development targeting epilepsy .

Mechanism of Action

The mechanism of action of 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Target Enzymes Key Features Reference
Target Compound 2-((2-Methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide Potential SIRT2, MAO-A/B, AChE/BChE Naphthalene for lipophilicity; 2-methoxy group for H-bonding
SirReal2 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide SIRT2 (IC₅₀ = 0.2 µM) Pyrimidinylsulfanyl group enhances SIRT2 selectivity
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Quinoxaline-acetamide hybrid MAO-A (IC₅₀ = 0.028 µM) Chlorophenyl and quinoxaline for MAO-A inhibition
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide Naphthalene-piperidine-acetamide AChE/BChE (IC₅₀ = 1.2 µM) Piperidine enhances cholinesterase binding
  • SIRT2 Inhibition: SirReal2, a structural analogue, exhibits potent SIRT2 inhibition due to its pyrimidinylsulfanyl group, which forms hydrophobic interactions with the enzyme’s active site. The target compound’s 2-methoxyphenylamino group may reduce SIRT2 affinity but could improve selectivity for other sirtuin isoforms .
  • MAO/BChE Activity: Compounds with naphthalene or quinoxaline moieties (e.g., ) show MAO-A/B or cholinesterase inhibition. The target compound’s naphthalene group may confer similar activity, though its 2-methoxyphenyl substitution could shift selectivity toward AChE .

Biological Activity

The compound 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O2SC_{21}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 366.48 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, particularly in drug development.

Biological Activity Overview

The biological activity of thiazole derivatives is well-documented, with various studies highlighting their potential as anticancer agents, antimicrobial agents, and inhibitors of specific enzymes. The compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that thiazole derivatives can induce apoptosis in cancer cells. A study focusing on thiazole compounds demonstrated that modifications in the structure significantly affect their cytotoxicity against various cancer cell lines. The presence of specific substituents on the phenyl ring was found to enhance activity against human glioblastoma and melanoma cell lines .

Table 1: Cytotoxicity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 13Jurkat (Bcl-2+)<10
Compound 14A-431<20
Compound 20U251 (glioblastoma)15
Compound 21WM793 (melanoma)25

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. In vitro studies have reported significant activity against various bacterial strains and fungi. The compound's structural characteristics contribute to its ability to disrupt microbial cell membranes, leading to cell death.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound XE. coli12.5
Compound YS. aureus15
Compound ZC. albicans25

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific proteins or enzymes within the target cells. For instance, molecular docking studies have suggested that these compounds can bind effectively to Bcl-2 proteins, inhibiting their function and promoting apoptosis in cancer cells . Additionally, their antimicrobial action may involve interference with bacterial cell wall synthesis or membrane integrity.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with a methoxy group on the phenyl ring exhibited enhanced cytotoxicity compared to those without this substitution .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The findings revealed that certain modifications led to significant reductions in MIC values, indicating increased potency against challenging pathogens .

Q & A

Basic: What are the standard synthetic routes for preparing this compound and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as chloroacetamides or substituted thiazoles. For example:

  • Step 1 : Reacting aromatic/heterocyclic amines with chloroacetyl chloride under cold conditions to form 2-chloro-N-substituted acetamides (e.g., 2(a-o) in ). TLC is used to monitor reaction completion.
  • Step 2 : Coupling intermediates with functionalized thiazoles. For instance, potassium carbonate in DMF facilitates nucleophilic substitution to attach naphthalen-1-ylmethyl groups to the thiazole core ( ).
  • Step 3 : Final purification via recrystallization or column chromatography ( ).
    Key reagents include chloroacetyl chloride, sodium azide (for azido intermediates), and DMF as a solvent ( ).

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